3-Amino-8-methoxyquinoline dihydrochloride
Description
Protonation Sites:
- Quinoline Nitrogen (N1) : Protonation occurs at the pyridine-like nitrogen under acidic conditions, forming a positively charged species.
- Amino Group (C3-NH₂) : In neutral or alkaline environments, the amino group may lose a proton, though this is less favorable due to electron-withdrawing effects from the quinoline ring.
Tautomerism:
While the 8-methoxyquinoline core lacks keto-enol tautomerism, the amino group participates in prototropic equilibria :
$$ \text{C}3\text{-NH}2 \rightleftharpoons \text{C}_3\text{-NH}^- + \text{H}^+ $$
This equilibrium is pH-dependent, with the protonated form dominating below pH 9.0.
Impact of Dihydrochloride Salt:
The two chloride ions stabilize the protonated amino group and quinoline nitrogen, shifting tautomeric equilibria toward the fully protonated form in aqueous solutions.
Properties
IUPAC Name |
8-methoxyquinolin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9;;/h2-6H,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLPWBXHQFBOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-8-methoxyquinoline dihydrochloride is a derivative of the 8-hydroxyquinoline family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings.
This compound is characterized by its quinoline structure, which is known for its ability to interact with various biological targets. The presence of the amino and methoxy groups enhances its solubility and biological activity.
Antimicrobial Activity
Research indicates that derivatives of 8-hydroxyquinoline, including 3-amino-8-methoxyquinoline, exhibit significant antimicrobial properties. In studies evaluating antibacterial activity against Staphylococcus aureus and Escherichia coli, compounds in this class demonstrated varying degrees of effectiveness. For instance, compounds with higher lipophilicity showed increased activity against these pathogens .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 3-Amino-8-methoxyquinoline | S. aureus | 22 |
| 3-Amino-8-methoxyquinoline | E. coli | 20 |
Anticancer Activity
The anticancer potential of 3-amino-8-methoxyquinoline has been explored in various studies. It has shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). In vitro assays revealed that the compound significantly reduced cell viability at concentrations as low as 20 µM .
Case Study:
In a study assessing the antiproliferative effects on malignant melanoma cells (A375), it was found that 3-amino-8-methoxyquinoline exhibited an IC50 value of less than 10 μM, indicating potent cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| A375 (melanoma) | <10 |
| HeLa (cervical) | 20 |
The mechanisms through which 3-amino-8-methoxyquinoline exerts its biological effects are multifaceted:
- Metal Chelation : Like other members of the quinoline family, this compound can chelate metal ions, which may contribute to its antimicrobial and anticancer activities by disrupting metal-dependent enzymes.
- Induction of Apoptosis : Studies have indicated that derivatives can induce apoptosis in cancer cells through pathways involving caspases and stress-related genes .
- Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in tumor growth and proliferation, such as acetylcholinesterase and monoamine oxidase .
Research Findings
Recent advances have highlighted the broad pharmacological potential of this compound:
- Antiviral Activity : Some derivatives have demonstrated antiviral properties, particularly against influenza viruses, suggesting a potential role in treating viral infections .
- Wound Healing Applications : Due to its antibacterial properties and cytotoxicity against cancer cells, it is being investigated for use in wound healing materials and local drug delivery systems .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₀H₁₀N₂O·2ClH
- Molecular Weight : 247.12 g/mol
- CAS Number : 1266226-29-2
- MDL Number : MFCD18375326
Antimicrobial Activity
3-Amino-8-methoxyquinoline dihydrochloride has shown potential as an antimicrobial agent. Its derivatives, particularly those related to 8-hydroxyquinoline, have been studied for their effectiveness against various bacterial strains. For example, nitroxoline (5-amino-8-hydroxyquinoline), a related compound, has been utilized in treating urinary tract infections due to its potent activity against pathogens .
Cancer Research
The compound is being investigated for its anticancer properties. In vitro studies have demonstrated that analogs of 3-amino-8-methoxyquinoline can induce cytotoxicity in human cancer cell lines. For instance, a study compared the cytotoxic effects of various quinoline derivatives on cancer cells such as HL60 (leukemia) and A2780 (ovarian cancer), revealing that some derivatives exhibited significant inhibitory effects on cell viability .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Clioquinol | 5.09 | HL60 |
| 8-Hydroxy-5-nitroquinoline (NQ) | 0.438 | A2780 |
| 5-Amino-8-quinolinol dihydrochloride | 5.44 | Panc-1 |
Fluorescent Probes
In biochemical assays, this compound serves as a fluorescent probe for detecting biological molecules and studying enzyme interactions. Its ability to bind selectively to certain metal ions enhances its utility in fluorescence-based assays, making it a valuable tool in molecular biology.
Organic Synthesis
The compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows it to participate in various organic reactions, making it essential for developing new chemical entities in pharmaceutical research .
Case Study: Anticancer Activity
A significant study assessed the anticancer potential of several quinoline derivatives, including this compound. The research involved testing these compounds against multiple human cancer cell lines and measuring their IC50 values to determine potency.
Findings :
- The study found that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating higher efficacy in inducing cell death.
- The mechanism was associated with increased reactive oxygen species generation, suggesting a potential pathway for inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Methoxy-Aminoquinoline Dihydrochlorides
The position of substituents on the quinoline ring significantly impacts physicochemical and biological properties. Key isomers include:
Comparison with Non-Dihydrochloride Salts
The dihydrochloride form distinguishes the compound from mono-hydrochloride salts:
- Levocetirizine dihydrochloride (CAS 130018-87-0), an antihistamine, uses dihydrochloride for enhanced solubility and bioavailability .
The dual HCl in this compound likely improves aqueous solubility compared to mono-hydrochloride analogs, facilitating industrial-scale synthesis and formulation .
Preparation Methods
Detailed Steps
Step 1: Nitration
- 8-Methoxyquinoline is subjected to nitration using a mixture of concentrated nitric and sulfuric acids at low temperature to selectively introduce a nitro group at the 3-position.
- The reaction is monitored to prevent over-nitration and side reactions.
Step 2: Reduction
- The resulting 3-nitro-8-methoxyquinoline undergoes reduction.
- Common methods include catalytic hydrogenation (using palladium on carbon under hydrogen atmosphere) or chemical reduction with tin and hydrochloric acid.
- This step yields 3-amino-8-methoxyquinoline.
Step 3: Formation of Dihydrochloride Salt
- The free base is dissolved in an appropriate solvent (such as ethanol or acetone), and hydrochloric acid is added.
- The mixture is stirred and cooled, leading to precipitation of the dihydrochloride salt, which is then filtered and dried.
| Parameter | Typical Range or Value | Impact on Synthesis |
|---|---|---|
| Temperature | 0–25°C (nitration), RT–50°C (reduction) | Controls selectivity and yield |
| Solvent | Ethanol, acetone, water | Affects solubility and purity |
| Reaction Time | 1–6 hours (varies by step) | Longer times may increase yield but risk side products |
| Acid Concentration | 1–6 M for HCl | Ensures complete salt formation |
2.4. Purification and Characterization
- The crude product is typically recrystallized from ethanol or acetone to enhance purity.
- Final product is characterized by melting point, NMR, IR, and elemental analysis to confirm structure and purity.
Research Findings and Comparative Analysis
- Reported yields for the overall process range from 60% to 80%, depending on reaction conditions and purification methods.
- Use of ethanol as solvent under reflux conditions can improve yield and facilitate product isolation.
- Some literature suggests direct amination methods or use of alternative reducing agents, but the classic nitration-reduction-salt formation sequence remains the most robust and widely adopted.
- The compound is available from several reputable suppliers, indicating that the described synthetic route is scalable and reproducible.
Summary of Synthetic Parameters
| Step | Reagents/Conditions | Product | Typical Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-8-methoxyquinoline | 70–85 |
| Reduction | H₂/Pd-C or Sn/HCl, RT–50°C | 3-Amino-8-methoxyquinoline | 80–95 |
| Salt Formation | HCl (aq. or gas), EtOH/acetone | This compound | 90–98 |
| Property | Value/Range |
|---|---|
| Molecular Formula | C₁₀H₁₂Cl₂N₂O |
| Molecular Weight | 247.12 g/mol |
| Appearance | Crystalline solid |
| Solubility | Water, ethanol |
| Purity (typical) | ≥95% |
Notes and Best Practices
- Reaction Monitoring: Thin-layer chromatography and melting point analysis are recommended for tracking reaction progress and purity.
- Safety Considerations: Proper handling of concentrated acids and reducing agents is essential. Adequate ventilation and protective equipment are required.
- Optimization: Adjusting solvent and temperature can significantly affect yield and purity. Small-scale trials are advised before scale-up.
Q & A
Q. What are the established methods for synthesizing 3-Amino-8-methoxyquinoline dihydrochloride?
- Methodological Answer : The synthesis of aminoquinoline derivatives often involves reductive amination or imine reduction. For example, imines derived from formylquinoline precursors can be reduced using sodium cyanoborohydride (NaBH3CN) at pH ≈ 6 to yield amine products . For this compound, a plausible route involves:
Condensation of 8-methoxyquinoline-3-carbaldehyde with an appropriate amine.
Reduction of the resulting imine with NaBH3CN under mild acidic conditions.
Salt formation via treatment with HCl gas or concentrated HCl to yield the dihydrochloride salt.
Reaction optimization (solvent, temperature, and stoichiometry) is critical to avoid side products like over-reduced intermediates.
Q. Which analytical techniques are recommended to confirm identity and purity?
- Methodological Answer : A multi-technique approach is essential:
- UV-Vis Spectrophotometry : Determine λmax (e.g., ~343 nm for similar dihydrochloride compounds) to verify electronic transitions consistent with quinoline structures .
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile:phosphate buffer) at 1.0 mL/min flow rate. Retention time and peak symmetry confirm purity; compare against USP pharmacopeial standards .
- NMR : Analyze in deuterated solvents (e.g., D2O) to confirm proton environments (e.g., methoxy protons at ~3.9 ppm and aromatic protons in the quinoline ring) .
Table 1 : Typical Analytical Parameters
| Technique | Key Parameters | Expected Outcomes |
|---|---|---|
| UV-Vis | λmax = 340–345 nm | Confirms π→π* transitions |
| HPLC | Retention time = 12–14 min | Single peak ≥95% purity |
| NMR | δ 3.9 (s, OCH3), δ 6.8–8.5 (aromatic) | Structural confirmation |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents.
- Waste Disposal : Neutralize with bicarbonate before disposal in designated hazardous waste containers .
- Emergency Procedures : For spills, use absorbent materials (e.g., vermiculite) and avoid dry sweeping. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables like solvent polarity (methanol vs. ethanol), temperature (20–60°C), and reducing agent concentration (1–3 equiv. NaBH3CN). Monitor reaction progress via TLC or in-situ IR .
- Data-Driven Adjustments : If yield plateaus, consider:
- Catalysis : Add Lewis acids (e.g., ZnCl2) to enhance imine activation.
- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity.
- Contradiction Resolution : If impurities arise (e.g., over-reduction), optimize pH (5.5–6.5) to balance reactivity and selectivity .
Q. How to resolve discrepancies between in vitro and in vivo antimicrobial activity data for dihydrochloride compounds?
- Methodological Answer :
- Mechanistic Analysis : In vitro cytotoxicity assays (e.g., fibroblast viability) may overstate toxicity due to static culture conditions, whereas in vivo models account for dynamic clearance and tissue repair .
- Experimental Design :
Compare MIC (Minimum Inhibitory Concentration) values against P. aeruginosa in planktonic vs. biofilm cultures.
Use murine burn wound models to assess bacterial colonization inhibition in eschar tissue .
- Data Interpretation : If in vivo efficacy is lower, evaluate pharmacokinetics (e.g., tissue penetration of the dihydrochloride salt) or microbial resistance mechanisms.
Q. How does the dihydrochloride salt form influence solubility and bioactivity compared to the free base?
- Methodological Answer :
- Solubility Studies : Perform phase-solubility analysis in buffers (pH 1–7.4). Dihydrochloride salts typically exhibit higher aqueous solubility at acidic pH due to protonation of amine groups, enhancing bioavailability .
- Bioactivity Correlation :
- In Silico Modeling : Predict logP and pKa shifts using software (e.g., MarvinSketch).
- In Vitro Testing : Compare IC50 values of the free base and dihydrochloride salt in cell-based assays (e.g., antimicrobial or cytotoxicity screens) .
- Stability Testing : Assess hygroscopicity and thermal stability via TGA/DSC to ensure salt integrity during storage.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
